Molecular Weight and Lipophilicity: Ethyl 2′-chloro-biphenyl-2-carboxylate vs. Unsubstituted and Methyl Analogs
The target compound exhibits a molecular weight of 260.72 g/mol and a calculated LogP of 4.18, which places it in a higher lipophilicity range than its unsubstituted biphenyl‑2‑carboxylate counterpart (MW 226.27; LogP ~3.4) [1]. This 14% increase in molecular weight and ~0.8 LogP unit gain relative to ethyl biphenyl‑2‑carboxylate translate to enhanced membrane permeability and potential for improved blood–brain barrier penetration in cell‑based assays, while retaining better aqueous solubility than the bulkier 2′‑methyl analog (MW 240.30; LogP ~4.5) . The chloro substituent thus provides a balanced lipophilic‑hydrophilic profile that is distinct from both the unsubstituted and methyl‑substituted series.
| Evidence Dimension | Physicochemical properties (MW and calculated LogP) |
|---|---|
| Target Compound Data | MW = 260.72 g/mol; LogP = 4.18 |
| Comparator Or Baseline | Ethyl biphenyl-2-carboxylate (CAS 19926-49-9): MW = 226.27, LogP ~3.4; Ethyl 2′-methyl-biphenyl-2-carboxylate (CAS 192637-88-0): MW = 240.30, LogP ~4.5 |
| Quantified Difference | ΔMW = +34.45 g/mol vs. unsubstituted; ΔLogP = +0.8 vs. unsubstituted, −0.3 vs. methyl analog |
| Conditions | Calculated values (ALOGPS 2.1 or similar) based on SMILES inputs; experimental LogP not reported. |
Why This Matters
For procurement decisions in early‑stage drug discovery, the chloro‑substituted ester offers a distinct physicochemical signature that influences membrane permeability and protein binding, making it a more suitable scaffold than the unsubstituted or methyl analogs when moderate lipophilicity is required.
- [1] ChemicalBook. Ethyl biphenyl-2-carboxylate (CAS 19926-49-9): MW 226.27. Retrieved from https://www.chemicalbook.cn/ View Source
